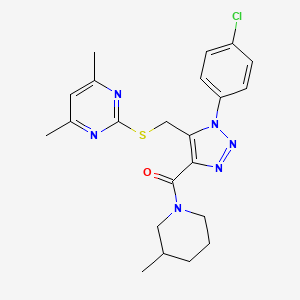

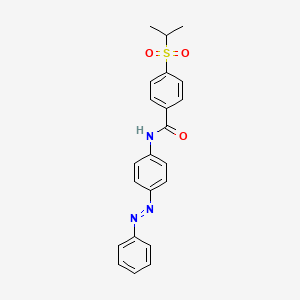

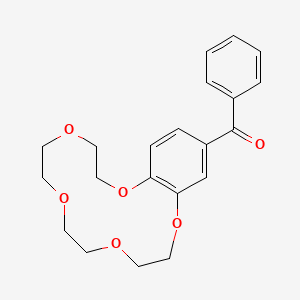

![molecular formula C17H16F3N3O3S B14138641 1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea CAS No. 106310-17-2](/img/structure/B14138641.png)

1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea, also known as Toltrazuril, is a chemical compound primarily used as an antiprotozoal agent. It is effective against coccidia, a type of protozoa that infects the intestinal tracts of animals. This compound is widely used in veterinary medicine to treat coccidiosis in poultry and livestock.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea involves several steps. One common method includes the reaction of 3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]aniline with methyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as toluene, with the temperature maintained at around 60°C. The product is then purified through recrystallization using methanol .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including High-Performance Liquid Chromatography (HPLC) analysis, to confirm its composition and purity .

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea undergoes various chemical reactions, including:

Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of halogens or nitro groups into the aromatic rings.

Aplicaciones Científicas De Investigación

1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea has several scientific research applications:

Mecanismo De Acción

The compound exerts its effects by interfering with the mitochondrial function of protozoa, leading to the disruption of energy production and ultimately causing the death of the parasite. It targets the electron transport chain within the mitochondria, inhibiting the synthesis of adenosine triphosphate (ATP), which is essential for the survival of the protozoa .

Comparación Con Compuestos Similares

Similar Compounds

Diclazuril: Another antiprotozoal agent used to treat coccidiosis in animals.

Clazuril: Similar in structure and function to Toltrazuril, used for the same purpose.

Ponazuril: A metabolite of Toltrazuril, also used to treat protozoal infections.

Uniqueness

1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea is unique due to its trifluoromethylsulfanyl group, which enhances its lipophilicity and allows for better absorption and distribution within the host organism. This structural feature contributes to its high efficacy against a broad spectrum of protozoal parasites .

Propiedades

Número CAS |

106310-17-2 |

|---|---|

Fórmula molecular |

C17H16F3N3O3S |

Peso molecular |

399.4 g/mol |

Nombre IUPAC |

1-methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea |

InChI |

InChI=1S/C17H16F3N3O3S/c1-10-9-11(22-16(25)23-15(24)21-2)3-8-14(10)26-12-4-6-13(7-5-12)27-17(18,19)20/h3-9H,1-2H3,(H3,21,22,23,24,25) |

Clave InChI |

PRJVFEDDKIYFKT-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)NC(=O)NC(=O)NC)OC2=CC=C(C=C2)SC(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

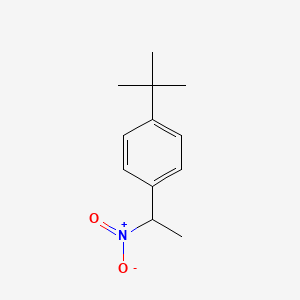

![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)

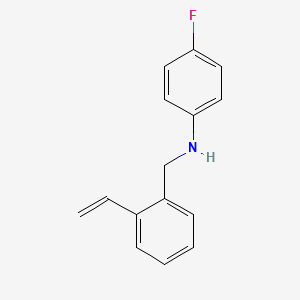

![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)

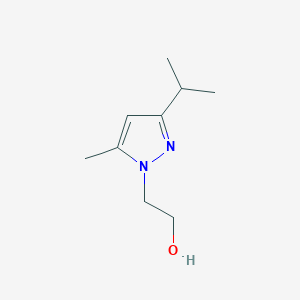

![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)